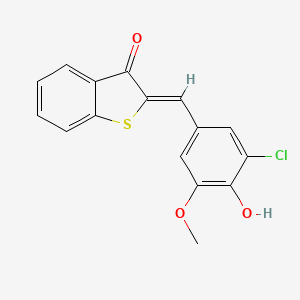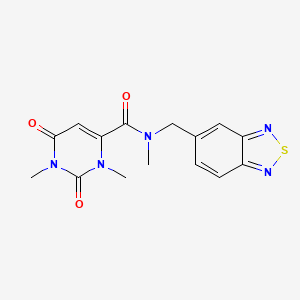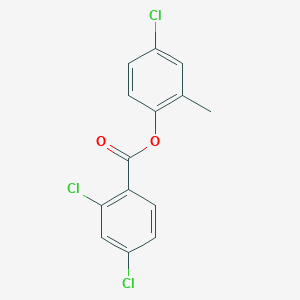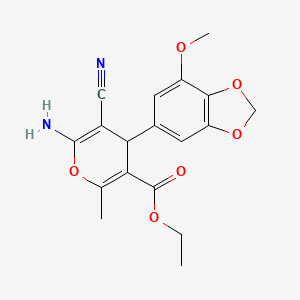![molecular formula C20H17NO6 B5525574 dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5525574.png)
dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds structurally related to dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate often involves multi-step processes, including esterification and Claisen rearrangement. For instance, the synthesis of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate was achieved through esterification with methanol, followed by a reaction with methyl 2-chloropropionate, resulting in a 60% yield under optimal conditions. The reaction mechanism was identified as an SN1 process (Pen, 2014).
Molecular Structure Analysis
The molecular structure of related compounds features asymmetric units and intermolecular hydrogen bonding, contributing to their stability and reactivity. For example, compounds synthesized via the Schiff bases reduction route were characterized by significant intermolecular interactions, including hydrogen bonding and secondary intermolecular interactions, which stabilize the molecular structure (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include the Diels–Alder reaction, where high pressure facilitates the formation of adducts with good to excellent yields. The reaction's stereospecificity was confirmed, indicating a precise control over the chemical transformations (Ibata et al., 1986).
Physical Properties Analysis
The physical properties, such as solubility, aggregation behavior, and the impact of different solvents on these aspects, are crucial for understanding the practical applications of these compounds. For example, zinc phthalocyanines showed high solubility in common organic solvents, with the solvatochromic effects evaluated by changes in UV–Vis spectra, indicating their potential use in photodynamic therapy (Ziminov et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity and the formation of specific products under certain conditions, are essential for the application and further modification of these compounds. The formation of an asymmetrical spiro compound through cycloaddition demonstrates the unique reactivity and potential for creating complex molecular architectures (Pozharskii et al., 1996).
Scientific Research Applications
Photophysical and Photochemical Applications
Phthalocyanines and phthalides derivatives, similar in structure to dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate, have been extensively studied for their photophysical and photochemical properties. These compounds are synthesized for applications such as photodynamic therapy in cancer treatment, due to their ability to generate singlet oxygen and undergo appropriate photodegradation. The modification of phthalocyanines with different substituents, such as 4-(4-methoxyphenylethyl)-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one groups, enhances these properties, making them potential type II photosensitizers for therapeutic use [Ü. Demirbaş et al., 2016; M. Pişkin et al., 2020].
Synthesis and Chemical Reactions
The synthesis of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives through one-pot multicomponent reactions showcases the versatility of phthalate derivatives in chemical synthesis. Such compounds are synthesized from phthalhydrazide and various aldehydes, demonstrating the potential of phthalate derivatives in creating complex molecules for further chemical studies [P. Salehi et al., 2012].
Antifungal Activities
Phthalide derivatives have shown significant antifungal activities against plant pathogens, indicating their potential application in agricultural sciences and plant protection. The isolation of new phthalide derivatives from the liquid culture of endophytic fungi suggests the possibility of discovering novel bioactive compounds with practical applications in managing plant diseases [Xiao-Long Yang et al., 2011].
Environmental and Analytical Chemistry
In the field of environmental and analytical chemistry, phthalate derivatives are used as indicators and subjects of study for pollution and contamination analysis. Research on the degradation of dimethyl phthalate in solutions and soil by persulfate at ambient temperature addresses the environmental impact of phthalate pollution and offers methods for the remediation of contaminated sites [Zhen Wang et al., 2014].
properties
IUPAC Name |
dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-24-14-7-4-12(5-8-14)17-11-21-18(27-17)13-6-9-15(19(22)25-2)16(10-13)20(23)26-3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPUFTQNWMZXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC(=C(C=C3)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]benzene-1,2-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5525502.png)
![methyl 4-({[(4-morpholinylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5525507.png)
![N-(2-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5525508.png)
![2-{[5-(4-fluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5525522.png)
![5-[(4-methyl-1-piperazinyl)methyl]-7-nitro-8-quinolinol](/img/structure/B5525527.png)
![N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea](/img/structure/B5525533.png)
![2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)




![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5525589.png)
![N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5525600.png)